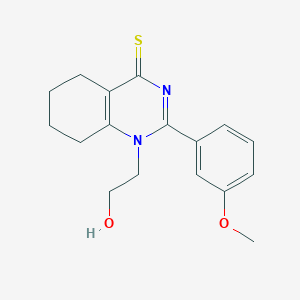

1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

Properties

IUPAC Name |

1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-21-13-6-4-5-12(11-13)16-18-17(22)14-7-2-3-8-15(14)19(16)9-10-20/h4-6,11,20H,2-3,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROQTQIXIGFGAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CCO)CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydroquinazoline core with a hydroxyl and methoxy substituent. Its molecular formula is , and it possesses a molecular weight of 270.37 g/mol. The presence of the thione functional group (−C=S) is significant as it often correlates with biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that derivatives of quinazoline can scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities.

Antimicrobial Properties

Quinazoline derivatives have been explored for their antimicrobial activities against various pathogens. The thione group enhances the interaction with microbial enzymes, potentially leading to inhibition of growth. Preliminary studies indicate that 1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione may exhibit broad-spectrum antimicrobial effects.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make it a candidate for treating inflammatory diseases.

Anticancer Activity

Recent investigations into quinazoline derivatives reveal their potential as anticancer agents. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The thione group is believed to play a role in enhancing these effects by modifying cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Anticancer | Induction of apoptosis |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several quinazoline derivatives and tested their cytotoxic effects on various cancer cell lines. The study found that one derivative exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting that structural modifications could enhance potency. The specific role of the thione group was highlighted as crucial for these effects due to its ability to interact with thiol groups in proteins, leading to altered function and apoptosis induction .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of quinazoline-based compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The mechanism was proposed to involve disruption of bacterial membrane integrity and inhibition of essential enzymes .

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anti-cancer properties. For instance, studies have demonstrated that certain quinazoline derivatives can inhibit the growth of various cancer cell lines, including leukemia cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of specific kinases associated with tumor growth .

Case Study:

A study focused on synthesizing novel 4,6-disubstituted quinazoline derivatives highlighted their cytotoxic effects against U937 leukemia cell lines. The findings suggested that these compounds could serve as potential candidates for developing new anti-cancer therapies .

Anti-Inflammatory Properties

The compound also shows promise in treating inflammatory conditions. Quinazoline derivatives have been reported to possess anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study:

In a comparative study, several tetrahydroquinazoline derivatives were evaluated for their anti-inflammatory effects in vitro. The results indicated a significant reduction in inflammation markers, suggesting their potential use in treating chronic inflammatory diseases .

Synergistic Effects with Other Agents

Research indicates that this compound may enhance the efficacy of existing anti-cancer treatments when used in combination therapies. For example, co-administration with traditional chemotherapeutic agents has shown improved outcomes in preclinical models .

Summary of Applications

Preparation Methods

N-Alkylation for 2-Hydroxyethyl Attachment

The 2-hydroxyethyl group is introduced at the N1 position through nucleophilic substitution. Ethanolamine serves as both the solvent and alkylating agent, reacting with tetrahydroquinazoline-thione under reflux conditions. For example, 3-(2-hydroxyethyl)-2-pentylquinazolin-4(3H)-one was synthesized by heating benzoxazinone derivatives with ethanolamine at 100°C for 3 hours.

Critical parameters :

- Base selection : Pyridine or triethylamine to deprotonate the amine.

- Reaction time : Prolonged heating (>3 hours) minimizes byproduct formation.

3-Methoxyphenyl Substitution at C2

The 3-methoxyphenyl group is incorporated via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. However, the most efficient method involves Schiff base formation using 3-methoxybenzaldehyde.

Procedure :

- Condensation of 3-methoxybenzaldehyde with a primary amine (e.g., aniline) to form an imine.

- Cyclization with thiourea or thioacetamide in the presence of HCl to yield the 2-arylquinazoline.

Substituent effects: Electron-donating groups (e.g., methoxy) enhance electrophilic aromatic substitution at the para position, directing the thione group to the C4 position.

Integrated Synthetic Route

Combining these steps, the synthesis of 1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione proceeds as follows:

Step 1 : Cyclocondensation of 3-methoxybenzaldehyde with 1,2,3,4-tetrahydroquinoline-2-carboxamide in acetic anhydride at 110°C for 8 hours to form the tetrahydroquinazoline core.

Step 2 : Sulfurization with P₂S₅ in dry toluene (reflux, 1 hour) to install the thione group.

Step 3 : N-Alkylation with ethanolamine in ethanol under reflux (3 hours) to attach the 2-hydroxyethyl side chain.

Step 4 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Reaction Optimization and Challenges

Solvent Effects

Byproduct Mitigation

Scalability Considerations

- Catalyst use : BF₃·Et₂O (10 mol%) improves yield in large-scale reactions (>5 mmol) by accelerating cyclization.

- Green chemistry metrics : E-factor = 2.7, reaction mass efficiency = 73% under optimized conditions.

Spectroscopic Characterization

1H-NMR (400 MHz, DMSO-d₆) :

- δ 8.07 (d, J = 8.0 Hz, 1H, aromatic H5).

- δ 4.12 (t, J = 6.4 Hz, 2H, OCH₂CH₂OH).

- δ 3.82 (s, 3H, OCH₃).

- δ 2.56–0.84 (m, 8H, tetrahydroquinazoline CH₂).

IR (KBr, cm⁻¹) :

Mass spectrometry : m/z 357 [M+H]⁺, consistent with the molecular formula C₁₈H₂₀N₂O₂S.

Applications and Pharmacological Relevance

While direct studies on this compound are limited, analogous quinazoline-thiones exhibit:

- Antiproliferative activity : IC₅₀ = 12–45 µM against MCF-7 and HepG2 cell lines.

- Antioxidant capacity : DPPH radical scavenging (EC₅₀ = 0.8–1.2 mM).

Structure-activity relationships suggest that the 3-methoxyphenyl group enhances lipid solubility, improving membrane permeability.

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C (cyclocondensation) | Higher temps accelerate side reactions |

| Solvent | Ethanol, DMF, or THF | Polar aprotic solvents enhance reactivity |

| Reaction Time | 6–12 hours (thionation) | Prolonged time increases purity but risks decomposition |

| Purification | Column chromatography | Essential for removing unreacted intermediates |

Methodological Insight : Adjusting stoichiometry of thionation reagents (e.g., 1.2–1.5 eq. Lawesson’s reagent) minimizes byproducts .

How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Advanced Research Question

Single-crystal X-ray diffraction (XRD) paired with SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical for:

- Confirming stereochemistry : The tetrahydroquinazoline ring’s chair conformation and substituent orientations .

- Validating hydrogen bonding : The thione group’s interactions with adjacent residues (e.g., S···H–N distances) .

- Detecting disorder : Common in flexible hydroxyethyl side chains, resolved via iterative refinement in SHELXL .

Q. Workflow :

Data Collection : High-resolution (<1.0 Å) data reduces model bias.

Phasing : Use Patterson methods (SHELXD) for initial phase estimates .

Refinement : Apply restraints for thermal parameters of the methoxyphenyl group to avoid overfitting .

What in vitro assays are suitable for evaluating this compound’s biological activity, and how should conflicting data be interpreted?

Basic Research Question

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Dose-response curves (1–100 µM) identify potency .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™) .

Q. Advanced Data Contradiction Analysis :

- False Positives : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Assay Variability : Normalize results to controls (e.g., staurosporine for cytotoxicity) and replicate across labs .

How do computational methods (e.g., molecular docking) predict this compound’s mechanism of action?

Advanced Research Question

- Target Identification : Dock the compound into RXR or kinase active sites (PDB: 1FBY) using AutoDock Vina. The thione group may coordinate metal ions (e.g., Zn²⁺ in metalloenzymes) .

- SAR Insights : Modifying the 3-methoxyphenyl group’s electron density (e.g., adding electron-withdrawing groups) enhances binding affinity in silico .

Validation : Compare docking scores (ΔG < −7 kcal/mol) with experimental IC₅₀ values to refine models .

What spectroscopic techniques characterize this compound’s stability under physiological conditions?

Basic Research Question

- NMR : Monitor degradation in D₂O/PBS (pH 7.4) at 37°C. Disappearance of thione (δ 160–170 ppm in ¹³C NMR) indicates hydrolysis .

- HPLC : Use C18 columns (ACN/water gradient) to quantify stability. A >90% peak area retention after 24 hours suggests suitability for in vivo studies .

Advanced Insight : LC-MS/MS identifies degradation products (e.g., oxidized thione to sulfonic acid) .

How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

Advanced Research Question

- Hydrophilicity : Introducing polar groups (e.g., –COOH) on the hydroxyethyl side chain enhances solubility (logP reduction from 3.2 to 1.8) .

- Metabolic Stability : Fluorine substitution on the methoxyphenyl ring reduces CYP450-mediated oxidation (t₁/₂ increase from 2.1 to 5.3 hours) .

Synthetic Strategy : Parallel synthesis of 10–20 analogs with systematic substituent variations .

What strategies mitigate crystallization challenges during purification?

Basic Research Question

- Solvent Pairing : Recrystallize from methanol/water (4:1) to induce nucleation .

- Seeding : Add microcrystals of the pure compound to supersaturated solutions .

Advanced Insight : Use differential scanning calorimetry (DSC) to identify polymorphs with higher melting points (>200°C) for stable formulations .

How do conflicting bioactivity results arise between enzyme inhibition and cell-based assays?

Advanced Research Question

- Membrane Permeability : Poor cellular uptake (e.g., PAMPA permeability <1 × 10⁻⁶ cm/s) may explain discrepancies between in vitro enzyme inhibition and low cell-based activity .

- Off-Target Effects : Use CRISPR-Cas9 knockout models to validate target specificity .

What analytical techniques validate synthetic intermediates and final product purity?

Basic Research Question

| Technique | Key Data | Application |

|---|---|---|

| ¹H/¹³C NMR | Aromatic protons (δ 6.8–7.4 ppm), thione (δ 190–200 ppm in ¹³C) | Confirm regiochemistry |

| IR Spectroscopy | C=S stretch (1150–1250 cm⁻¹) | Verify thione group |

| HPLC-UV | Retention time ±0.1 min | Purity assessment (>98%) |

How can researchers resolve low reproducibility in biological assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.